molecular formula C16H18N2O3S2 B2429710 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone CAS No. 941001-80-5

2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2429710
CAS No.: 941001-80-5
M. Wt: 350.45
InChI Key: ZECRSALTQYZVFW-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further linked to a morpholinoethanone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-20-13-4-2-12(3-5-13)14-10-22-16(17-14)23-11-15(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECRSALTQYZVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Organism
A0.5Staphylococcus aureus
B1.0Escherichia coli
C0.75Pseudomonas aeruginosa

Anticancer Properties

Thiazole derivatives, including this compound, have been evaluated for their anticancer potential. Studies conducted by the National Cancer Institute (NCI) have demonstrated that these compounds can inhibit cell growth in various cancer cell lines. The mean GI50 values indicate significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundGI50 (μM)Cancer Cell Line
D15.72MCF-7 (Breast Cancer)
E20.45A549 (Lung Cancer)
F10.30HeLa (Cervical Cancer)

Pharmacokinetics

Thiazole derivatives are generally characterized by moderate solubility in organic solvents and varying degrees of bioavailability. Their pharmacokinetic profiles suggest potential for oral bioavailability, making them suitable candidates for drug development.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of thiazole derivatives in medicinal chemistry:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation revealed that this compound displayed significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Biological Activity

The compound 2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Cytotoxicity

Recent studies have demonstrated that thiazole derivatives, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiazole compound was shown to have an IC50 value ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anti-cancer properties while maintaining a safer profile against normal cells (IC50 values of 38.77–66.22 μM) .

In another study focusing on derivatives with similar structures, compounds displayed IC50 values against MERS-CoV with promising results. Specifically, related benzothiazole derivatives showed IC50 values as low as 0.09 μM, suggesting that structural modifications can enhance biological activity significantly .

The biological activity of thiazole derivatives often involves multiple mechanisms:

  • Inhibition of Enzymes : The compound has been associated with inhibiting key enzymes such as BRAF and VEGFR-2, which are crucial in cancer proliferation and angiogenesis. The binding affinity for these targets is comparable to established inhibitors like sorafenib .
  • Induction of Apoptosis : Studies indicate that thiazole derivatives can initiate both early and late apoptosis in cancer cells, significantly increasing the proportion of apoptotic cells compared to untreated controls .
  • Cell Cycle Arrest : The compound has been noted to cause G2-M and S-phase cycle arrest in cancer cells, further contributing to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring significantly influence biological activity. For example:

  • The presence of a methoxy group on the phenyl ring enhances the compound's potency against various biological targets.
  • Alterations in the substituents on the benzothiazole unit can lead to variations in inhibitory activity against viral infections such as MERS-CoV .

Case Study 1: Anti-Cancer Activity

A series of thiazole derivatives were synthesized and tested for their anti-cancer properties. The results showed that compounds with a methoxyphenyl group exhibited enhanced cytotoxicity against A-431 and Bcl-2 Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Cell Line
4f0.09MERS-CoV
4a<15A-431
13<10Jurkat

Case Study 2: Antiviral Activity

In another investigation focused on antiviral properties, several thiazole-based compounds were tested against MERS-CoV. The most potent derivative exhibited an IC50 value of 0.09 μM without significant cytotoxicity (CC50 > 100 μM), indicating a favorable therapeutic index .

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